N,N-dimethylethanimidamide
Overview
Description
N,N-Dimethylethanimidamide is an organic compound with the molecular formula C4H10N2. It is a derivative of ethanimidamide, where both hydrogen atoms on the nitrogen are replaced by methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylethanimidamide can be synthesized through several methods. One common method involves the reaction of ethanimidamide with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
CH3CHNH2NH2+2CH3I+2NaOH→CH3CHNH(CH3)2+2NaI+2H2O
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically involves the use of high-purity reagents and solvents, along with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylethanimidamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylformamide.
Reduction: It can be reduced to form N,N-dimethylamine.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted ethanimidamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Halides such as methyl iodide and ethyl bromide are used in substitution reactions.
Major Products Formed
Oxidation: N,N-Dimethylformamide
Reduction: N,N-Dimethylamine
Substitution: Substituted ethanimidamides
Scientific Research Applications
N,N-Dimethylethanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazolidines and other nitrogen-containing compounds.
Biology: It is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethylethanimidamide involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons on the nitrogen atom to form bonds with electrophiles. This property makes it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: Similar in structure but with a formyl group instead of an ethanimidamide group.
N,N-Dimethylamine: Similar but lacks the ethanimidamide group.
N,N-Dimethylacetamide: Similar but with an acetamide group instead of an ethanimidamide group.
Uniqueness
N,N-Dimethylethanimidamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and a ligand makes it valuable in various fields of research and industry.
Properties
IUPAC Name |
N,N-dimethylethanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-4(5)6(2)3/h5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXRVGDTBDATMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423097 | |
Record name | Ethanimidamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2909-14-0 | |
Record name | Ethanimidamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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